4-(allyloxy)-N-cyclohexylbenzamide
Description
4-(Allyloxy)-N-cyclohexylbenzamide is a substituted benzamide derivative characterized by an allyloxy group (-O-CH₂CH=CH₂) at the para position of the benzamide core and a cyclohexylamide substituent. The allyloxy group introduces unique electronic and steric properties, distinguishing it from analogs with methoxy, chloro, or alkyl substituents.
Properties
Molecular Formula |
C16H21NO2 |
|---|---|
Molecular Weight |
259.34g/mol |
IUPAC Name |
N-cyclohexyl-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C16H21NO2/c1-2-12-19-15-10-8-13(9-11-15)16(18)17-14-6-4-3-5-7-14/h2,8-11,14H,1,3-7,12H2,(H,17,18) |
InChI Key |
HMVBNBQTLYSITD-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NC2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the para position of the benzamide ring significantly influences molecular properties:
*Calculated based on molecular formula C₁₇H₂₁NO₂.
- Allyloxy vs. This may enhance interactions with biological targets requiring hydrophobic pockets .
- Allyloxy vs.
Spectroscopic and Crystallographic Insights
- Fluorescence Properties : Unlike N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which has documented spectrofluorometric data, the allyloxy derivative’s fluorescence remains unstudied but may differ due to conjugation effects .
- Crystal Packing : The cyclohexylamide group in 4-chloro-N-cyclohexylbenzamide forms hydrogen-bonded dimers in its crystal structure, a feature likely shared by 4-(allyloxy)-N-cyclohexylbenzamide, though steric effects from the allyloxy group could alter packing efficiency .
Preparation Methods
Acid Chloride Route
The most straightforward method involves converting 4-(allyloxy)benzoic acid to its corresponding acid chloride, followed by reaction with cyclohexylamine.
Procedure :
-
Synthesis of 4-(allyloxy)benzoic acid :
-
Formation of acid chloride :
-
Amide formation :
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Allylation | Allyl Br, K₂CO₃, DMF, 80°C | 89 |
| Acid chloride formation | SOCl₂, reflux | Quantitative |
| Amide coupling | Cyclohexylamine, Et₃N, DCM | 90 |
Coupling Reagent-Mediated Synthesis
For acid-sensitive substrates, carbodiimide-based coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) are employed:
-
4-(Allyloxy)benzoic acid (1 equiv), EDCl (1.2 equiv), HOBt (1.1 equiv), and cyclohexylamine (1.5 equiv) in DCM at 25°C for 12 hours.
Transition Metal-Mediated C–N Bond Formation
Copper-Catalyzed Alkylation of Benzamides
Recent advances in photoinduced copper catalysis enable direct N-alkylation of primary amides with unactivated alkyl halides. Adapting this methodology:
Procedure :
-
Synthesis of 4-(allyloxy)benzamide :
-
Copper-mediated alkylation :
Mechanistic Insight :
The reaction proceeds via a single-electron transfer (SET) mechanism, generating alkyl radicals that couple with copper-amidate intermediates. Deuterium-labeling experiments confirm radical intermediacy, as evidenced by diastereomeric product distributions.
Metal-Free Amidation Approaches
Direct Coupling via Mixed Anhydrides
Silica Gel-Mediated Reactions
Solid-phase synthesis on silica gel minimizes by-product formation:
-
A mixture of 4-(allyloxy)benzoic acid, cyclohexylamine, and EDCl is adsorbed onto silica gel and stirred at 40°C for 48 hours.
Challenges and Optimization Strategies
Steric Hindrance in N-Cyclohexyl Substitution
The bulky cyclohexyl group can impede amidation efficiency. Solutions include:
Purification Considerations
-
Column chromatography : Essential for removing unreacted cyclohexylamine and coupling by-products.
-
Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product (mp 168–170°C).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Acid chloride | High yield, straightforward | Requires SOCl₂ handling | 90 |
| Copper-mediated | Avoids acid chlorides | Requires UV light, specialized setup | 80 |
| EDCl/HOBt | Mild conditions | Cost of coupling reagents | 88 |
| Metal-free (silica) | Solvent-free, eco-friendly | Long reaction time | 85 |
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